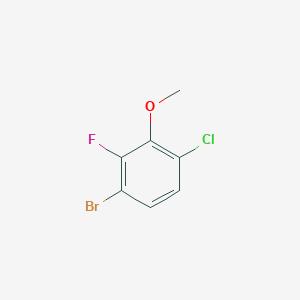

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Übersicht

Beschreibung

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is also known as BCMF, and it is a halogenated benzene derivative.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloro, fluoro, and methoxy groups.Wissenschaftliche Forschungsanwendungen

Chemoselectivity in Synthesis

Research demonstrates the use of similar halogenated compounds in chemoselective synthesis processes. For example, the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes highlights the stability of fluorine substituents in these reactions, indicating potential applications in the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Electrochemical Fluorination

Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, reveal insights into side reactions and mechanisms. This research is pertinent for understanding the reactivity and potential applications of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in electrochemical contexts (Horio et al., 1996).

Photochemistry of Aromatic Compounds

Research into the photochemistry of aromatic diazo compounds, including various substituted benzenediazonium cations, could provide insights into the photochemical properties and applications of this compound (Sukigara & Kikuchi, 1967).

SNAr Reactions in Dimethyl Sulphoxide

Investigations into the mechanism of SNAr reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes, are relevant to understanding the reactivity of this compound in similar contexts (Onyido & Hirst, 1991).

Environmental Presence and Analysis

The analysis of halogenated methoxybenzenes, including bromochloromethoxybenzenes in the marine troposphere, can provide insights into the environmental presence and impact of compounds like this compound (Führer & Ballschmiter, 1998).

Vibrational Spectra Analysis

Studies on the vibrational spectra of halobenzene cations in ground and excited electronic states, obtained through mass-analyzed threshold ionization spectrometry, are pertinent to understanding the vibrational characteristics of this compound (Kwon et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNZQWUCRMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)

![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)

![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)